Methyl 8-(pentylsulfanyl)octanoate
Description
Methyl 8-(pentylsulfanyl)octanoate is a sulfur-containing ester with the molecular formula $ \text{C}{14}\text{H}{28}\text{O}2\text{S} $. Structurally, it consists of an octanoic acid backbone esterified with a methyl group at the carboxylic acid terminus and a pentylsulfanyl (-S-(CH$2$)$4$CH$3$) substituent at the 8th carbon. The pentylsulfanyl group enhances lipophilicity compared to shorter-chain or oxygenated substituents, influencing its solubility, volatility, and interaction with biological systems .
Properties
CAS No. |
125079-05-2 |
|---|---|
Molecular Formula |
C14H28O2S |
Molecular Weight |
260.44 g/mol |
IUPAC Name |
methyl 8-pentylsulfanyloctanoate |
InChI |
InChI=1S/C14H28O2S/c1-3-4-9-12-17-13-10-7-5-6-8-11-14(15)16-2/h3-13H2,1-2H3 |
InChI Key |
ZVLBGLSJLZGUGU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSCCCCCCCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-(pentylsulfanyl)octanoate typically involves the esterification of 8-(pentylsulfanyl)octanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating to reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-(pentylsulfanyl)octanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Various nucleophiles, depending on the desired product
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted products depending on the nucleophile used
Scientific Research Applications
Methyl 8-(pentylsulfanyl)octanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug delivery systems.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of methyl 8-(pentylsulfanyl)octanoate depends on its specific application. In biological systems, it may interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects. The sulfanyl group can also participate in redox reactions, influencing cellular oxidative stress pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Group Variations
a) Sulfur-Containing Esters
- 3-(Methylthio)Propanoic Acid Esters: These esters (e.g., methyl or ethyl 3-(methylthio)propanoate) feature a methylthio (-S-CH$_3$) group. In pineapple varieties, 3-(methylthio)propanoic acid methyl ester concentrations reach 622.49 µg·kg$^{-1}$ (Tainong No. 4) and 1140 µg·kg$^{-1}$ (French Polynesia), significantly higher than methyl octanoate (142.25 µg·kg$^{-1}$) .
- Ethyl Octanoate: A common ester in microbial and fruit volatile profiles, ethyl octanoate correlates strongly with microbial species like M. litorale (ρ > 0.6) and is abundant in pineapples (up to 78.06 µg·kg$^{-1}$) . Replacing the ethyl group with a pentylsulfanyl group may reduce volatility but enhance binding to hydrophobic biological targets.
b) Non-Sulfur Substituents
- Methyl 8-(2-Furyl)Octanoate: This analog substitutes the pentylsulfanyl group with a furyl ring ($ \text{C}4\text{H}3\text{O} $), reducing sulfur-driven reactivity but introducing aromaticity. Its molecular weight ($ \text{C}{13}\text{H}{20}\text{O}_3 $, 224.30 g/mol) is lower than the target compound due to the absence of sulfur and shorter substituent .
- Methyl 8-((4-Hydroxyphenyl)Amino)Octanoate: Featuring an amino-phenyl group, this compound exhibits polar characteristics from the -NH and -OH groups, contrasting with the apolar pentylsulfanyl group. Such differences may influence solubility (e.g., aqueous vs. lipid environments) and biological activity .
Table 1: Key Properties of Methyl 8-(Pentylsulfanyl)Octanoate and Analogs
Key Findings :
Lipophilicity : The pentylsulfanyl group in the target compound likely increases membrane permeability compared to methylthio or ethyl substituents, as seen in sulfur-containing drug analogs .
Microbial Interactions: Ethyl octanoate and methylthio esters show strong microbial correlations (e.g., M. litorale, C. diazotrophica), suggesting sulfur-containing esters may influence microbial metabolism or signaling .
Volatility: Shorter-chain esters (e.g., ethyl octanoate) dominate fruit volatile profiles due to higher volatility, while bulkier substituents (e.g., pentylsulfanyl) may reduce evaporation rates .
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